Kurarinone vs. Sophoraflavanone G: Differential SGLT2 Inhibitory Potency
In a bioassay-guided fractionation study of Sophora flavescens extracts, (-)-kurarinone demonstrated SGLT2 inhibitory activity with an IC50 of 2.24 μmol/L, whereas its close structural analog sophoraflavanone G showed more potent inhibition with an IC50 of 1.45 μmol/L [1]. This represents a 1.54-fold difference in potency between two structurally similar lavandulyl flavanones within the same experimental system.
| Evidence Dimension | SGLT2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 2.24 μmol/L |
| Comparator Or Baseline | Sophoraflavanone G: IC50 = 1.45 μmol/L |
| Quantified Difference | 1.54-fold lower potency vs. sophoraflavanone G |
| Conditions | In vitro SGLT2 inhibition assay using compounds isolated from active EtOAc fraction of S. flavescens |
Why This Matters
Procurement decisions for SGLT2-focused research must account for the 1.54-fold potency differential, as sophoraflavanone G may be preferred for maximum inhibition while kurarinone offers a distinct potency profile for comparative mechanistic studies.
- [1] Yang J, Wang C, Lin Q, Mei Z, Yang G, Yang X. Lavandulyl flavonoids with sodium-dependent glucose cotransporter 2 inhibitory activity from Sophora flavescens. CNKI. 2014. View Source
